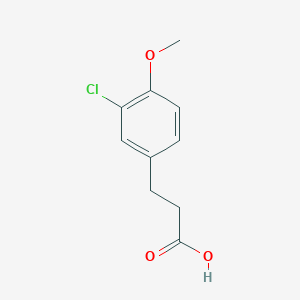

3-(3-Chloro-4-methoxyphenyl)propanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-chloro-4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAYOFTZUJPQKET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10447265 | |

| Record name | 3-(3-chloro-4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1857-56-3 | |

| Record name | 3-(3-chloro-4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-Chloro-4-methoxyphenyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(3-Chloro-4-methoxyphenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3-Chloro-4-methoxyphenyl)propanoic acid, a substituted phenylpropanoic acid derivative of significant interest in medicinal chemistry and drug development. This document delves into its chemical identity, physicochemical properties, a detailed, plausible synthesis protocol, and an exploration of its potential therapeutic applications based on existing literature on structurally related compounds. The content is structured to provide researchers and drug development professionals with the foundational knowledge required to understand and utilize this compound in their scientific endeavors.

Introduction and Chemical Identity

This compound, with the Chemical Abstracts Service (CAS) number 1857-56-3 , is a halogenated aromatic carboxylic acid.[1] Its structure, featuring a propanoic acid chain attached to a chloro- and methoxy-substituted benzene ring, makes it a valuable scaffold and intermediate in the synthesis of more complex molecules.[2][3] The presence of the chlorine atom and the methoxy group on the aromatic ring significantly influences the molecule's electronic properties and, consequently, its reactivity and biological activity.

The strategic placement of these functional groups makes this compound a subject of interest for Structure-Activity Relationship (SAR) studies in drug discovery. Phenylpropanoic acid derivatives, in general, are known to exhibit a wide range of pharmacological activities, and the specific substitutions on the phenyl ring of this compound suggest potential for novel therapeutic applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development, influencing aspects from reaction conditions to formulation.

| Property | Value | Source |

| CAS Number | 1857-56-3 | [1] |

| Molecular Formula | C₁₀H₁₁ClO₃ | [1] |

| Molecular Weight | 214.65 g/mol | [1] |

| Appearance | White to yellow solid | |

| Melting Point | 115-119 °C | |

| Boiling Point | 346.5 °C at 760 mmHg | |

| Density | 1.267 g/cm³ | |

| IUPAC Name | This compound | |

| Synonyms | 3-Chloro-4-methoxybenzenepropanoic acid |

Synthesis Protocol: A Plausible Approach via Perkin Reaction

The proposed synthesis involves a two-step process starting from the commercially available 3-Chloro-4-methoxybenzaldehyde.

Diagram of the Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Methodology

Step 1: Synthesis of 3-(3-Chloro-4-methoxyphenyl)acrylic acid (Perkin Condensation)

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 3-Chloro-4-methoxybenzaldehyde (1 equivalent), acetic anhydride (3 equivalents), and anhydrous sodium acetate (1.5 equivalents). The use of anhydrous reagents is crucial to prevent side reactions.

-

Reaction Execution: Heat the reaction mixture to 180°C with continuous stirring for 5-8 hours. The high temperature is necessary to drive the condensation reaction.

-

Work-up and Isolation: After cooling, pour the reaction mixture into a large volume of water. The unreacted anhydride will be hydrolyzed to acetic acid. The crude product, 3-(3-Chloro-4-methoxyphenyl)acrylic acid, will precipitate. If it separates as an oil, induce solidification by scratching the flask.

-

Purification: Filter the crude solid, wash with cold water, and then dissolve it in a dilute sodium carbonate solution. Treat the solution with activated charcoal to remove colored impurities and then filter. Acidify the filtrate with dilute hydrochloric acid to re-precipitate the purified acrylic acid derivative. Filter the solid, wash with cold water, and dry thoroughly.

Causality behind Experimental Choices:

-

Acetic Anhydride: Serves as both a reactant and a solvent. The excess ensures the reaction goes to completion.

-

Sodium Acetate: Acts as the base catalyst, deprotonating the acetic anhydride to form the reactive enolate.[8]

-

High Temperature: Provides the activation energy for the condensation and subsequent dehydration steps.

Step 2: Synthesis of this compound (Reduction)

-

Reactant Preparation: Dissolve the purified 3-(3-Chloro-4-methoxyphenyl)acrylic acid from Step 1 in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.

-

Reaction Execution: Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir vigorously at room temperature until the theoretical amount of hydrogen is consumed. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Purification: Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Causality behind Experimental Choices:

-

Palladium on Carbon (Pd/C): A highly effective and commonly used catalyst for the hydrogenation of carbon-carbon double bonds.

-

Hydrogen Atmosphere: Provides the reducing agent for the reaction.

-

Celite Filtration: Ensures the complete removal of the fine, pyrophoric palladium catalyst.

Potential Applications in Drug Development

While direct pharmacological studies on this compound are limited in publicly accessible literature, the biological activities of structurally similar compounds provide a strong basis for predicting its potential therapeutic applications.

Antimicrobial Activity

Research has shown that chlorinated phenylpropanoic acid derivatives possess antimicrobial properties. For instance, a study on compounds isolated from the Red Sea marine actinomycete Streptomyces coelicolor identified 3-(3-chloro-4-hydroxyphenyl)propanoic acid , a close structural analog, as having significant and selective activity against Escherichia coli and Staphylococcus aureus. This suggests that this compound could serve as a lead compound for the development of novel antibacterial agents. The presence of the chloro and methoxy groups can be systematically varied to optimize potency and spectrum of activity.

Anti-inflammatory and Analgesic Potential

The synthesis and evaluation of 3-chloro-4-cyclopropylmethoxyphenylacetic acid and its α-methyl homologue have demonstrated their anti-inflammatory, analgesic, and antipyretic activities. These compounds compared favorably with established drugs like alclofenac and phenylbutazone in preclinical models. This indicates that the 3-chloro-4-alkoxyphenyl scaffold is a promising pharmacophore for the development of new non-steroidal anti-inflammatory drugs (NSAIDs). The propanoic acid moiety is a common feature in many existing NSAIDs (e.g., ibuprofen, naproxen), and it is plausible that this compound could exhibit similar mechanisms of action, such as the inhibition of cyclooxygenase (COX) enzymes.

Anticancer and Antioxidant Properties

Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide have been synthesized and evaluated for their antioxidant and anticancer activities.[9] Certain derivatives showed significant cytotoxicity against human glioblastoma and triple-negative breast cancer cell lines. While the core structure is different, this highlights the potential of substituted phenylpropanoic acid derivatives as a source of new anticancer agents. The antioxidant properties of such compounds are also of interest, as oxidative stress is implicated in the pathophysiology of numerous diseases, including cancer.

Diagram of Potential Therapeutic Pathways

Sources

- 1. 3-(3-Chloro-4-methoxyphenyl)propionic acid - Amerigo Scientific [amerigoscientific.com]

- 2. Chemical & Pharma Intermediates by Application- Pharma Intermediates [mallakchemicals.com]

- 3. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]

- 4. byjus.com [byjus.com]

- 5. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. SATHEE: Perkin Reaction Mechanism [satheejee.iitk.ac.in]

- 7. ijarsct.co.in [ijarsct.co.in]

- 8. Perkin reaction - Wikipedia [en.wikipedia.org]

- 9. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(3-Chloro-4-methoxyphenyl)propanoic Acid: Molecular Structure, Synthesis, and Potential Pharmacological Significance

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(3-Chloro-4-methoxyphenyl)propanoic acid, a substituted phenylpropanoic acid derivative of interest in medicinal chemistry and drug discovery. We will delve into its molecular structure, supported by spectroscopic analysis, explore a viable synthetic route with a detailed experimental protocol, and discuss its potential pharmacological relevance based on the activities of structurally similar compounds.

Introduction: The Phenylpropanoic Acid Scaffold in Drug Discovery

Phenylpropanoic acids represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The versatility of this scaffold allows for a wide range of substitutions on the phenyl ring and the propanoic acid chain, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The subject of this guide, this compound, incorporates a chloro and a methoxy substituent on the phenyl ring, modifications that can significantly influence its biological activity. Understanding the precise molecular architecture and potential biological effects of this compound is crucial for its exploration in drug development programs.

Molecular Structure and Physicochemical Properties

This compound is a white to off-white solid compound.[][2] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1857-56-3 | [][2] |

| Molecular Formula | C₁₀H₁₁ClO₃ | [][2] |

| Molecular Weight | 214.65 g/mol | [][2] |

| Melting Point | 115-119 °C | [2] |

| Appearance | White to off-white solid | [] |

The molecular structure consists of a benzene ring substituted with a chlorine atom at the C3 position and a methoxy group at the C4 position. A propanoic acid tail is attached to the C1 position of the ring.

Structural Elucidation (Hypothetical Spectroscopic Data):

While specific, publicly available spectra for this compound are limited, a detailed structural analysis can be projected based on the known spectroscopic characteristics of similar compounds.[3][4][5][6][7][8][9]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons of the propanoic acid chain, and the methoxy group protons. The aromatic region would likely display a complex splitting pattern due to the substitution pattern. The two methylene groups of the propanoic acid chain would appear as triplets. The methoxy protons would present as a sharp singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal signals for each of the ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be found at the downfield end of the spectrum. The aromatic carbons would appear in the characteristic aromatic region, with their chemical shifts influenced by the chloro and methoxy substituents. The methylene carbons and the methoxy carbon would be observed in the aliphatic region.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer.[7] A strong carbonyl (C=O) stretching vibration would be prominent around 1700-1725 cm⁻¹.[7] The spectrum would also show characteristic peaks for C-H stretching, C=C aromatic stretching, and C-O stretching.

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M⁺ peak). Fragmentation patterns would likely involve the loss of the carboxylic acid group and other characteristic fragments.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is through the catalytic hydrogenation of the corresponding cinnamic acid precursor, 3-(3-Chloro-4-methoxyphenyl)acrylic acid. This method is widely used for the preparation of phenylpropanoic acids.[10]

Conceptual Synthesis Workflow

The synthesis can be conceptualized as a two-step process, starting from 3-chloro-4-methoxybenzaldehyde.

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol is adapted from established procedures for the hydrogenation of cinnamic acid derivatives.[10]

Materials:

-

3-(3-Chloro-4-methoxyphenyl)acrylic acid

-

Palladium on carbon (10% Pd/C)

-

Ethanol (or other suitable solvent)

-

Hydrogen gas

-

Filter aid (e.g., Celite)

Procedure:

-

Reaction Setup: In a hydrogenation flask, dissolve 3-(3-Chloro-4-methoxyphenyl)acrylic acid in a suitable solvent such as ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of 10% palladium on carbon to the solution. The flask is then securely attached to a hydrogenation apparatus.

-

Hydrogenation: The reaction vessel is evacuated and purged with hydrogen gas multiple times to ensure an inert atmosphere. The reaction is then stirred vigorously under a hydrogen atmosphere (typically at a pressure of 1-4 atm) at room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

-

Work-up: Upon completion, the hydrogen supply is stopped, and the reaction mixture is carefully filtered through a pad of filter aid (e.g., Celite) to remove the palladium catalyst. The filter cake is washed with the solvent.

-

Isolation and Purification: The filtrate is concentrated under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent system.

Potential Pharmacological Significance and Future Directions

While direct pharmacological studies on this compound are not extensively reported in publicly available literature, the biological activities of structurally related compounds provide compelling insights into its potential therapeutic applications.

Anti-inflammatory and Analgesic Potential

A closely related analog, 3-chloro-4-cyclopropylmethoxyphenylacetic acid, has been synthesized and shown to possess anti-inflammatory, analgesic, and antipyretic activities.[11] This suggests that this compound may also exhibit similar properties, potentially acting as a modulator of inflammatory pathways.

Cardiovascular Effects

Derivatives of 3-(hydroxyphenyl)propionic acid have been identified as activators of endothelial nitric oxide synthase (eNOS), which plays a crucial role in vasodilation and cardiovascular health.[12] The substitution pattern on the phenyl ring of our target molecule could influence its interaction with eNOS or other cardiovascular targets.

Neuroprotective Properties

Research on 3-(4-hydroxy-3-methoxyphenyl)propionic acid has demonstrated its ability to inhibit the aggregation of amyloid β-peptide in vitro, suggesting a potential therapeutic avenue for neurodegenerative diseases like Alzheimer's.[13] The specific substituents of this compound may confer unique neuroprotective or neuro-modulatory effects.

Future Research and Development

The structural similarity to known bioactive molecules makes this compound a compelling candidate for further investigation. Future research should focus on:

-

In-depth Pharmacological Screening: A comprehensive screening of its activity against a panel of biological targets, including enzymes and receptors involved in inflammation, cardiovascular disease, and neurodegeneration.

-

Mechanism of Action Studies: Elucidation of the specific molecular mechanisms underlying any observed biological activity.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to understand the contribution of the chloro and methoxy substituents to its biological profile.

Potential Signaling Pathway Involvement

Based on the activities of related compounds, a potential mechanism of action could involve the modulation of inflammatory signaling pathways. For instance, if the compound exhibits anti-inflammatory properties, it might inhibit cyclooxygenase (COX) enzymes or modulate cytokine signaling.

Caption: Hypothetical anti-inflammatory signaling pathway.

Conclusion

This compound is a molecule with a scientifically intriguing structure that warrants further investigation. Its synthesis is achievable through established chemical methodologies, and the pharmacological activities of its structural analogs suggest a promising potential for applications in drug discovery, particularly in the areas of inflammation, cardiovascular disease, and neuroprotection. This guide provides a foundational understanding of its chemical nature and a roadmap for its future exploration as a potential therapeutic agent.

References

-

NP-MRD. 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0327069). [Link]

-

NIST. 3-(3-Methoxyphenyl)propanoic acid. [Link]

-

PubChem. 3-(3-Chloro-2,4,5-trimethoxyphenyl)propanoic acid. [Link]

-

NIST. 3-(4-Methoxyphenyl)propionic acid. [Link]

-

Gaviraghi, G., et al. Synthesis and Antiinflammatory Activity of 3-chloro-4-cyclopropylmethoxyphenylacetic Acid and Its Alpha-Methyl Homologue. Farmaco Sci. 1977 Apr;32(4):286-95. [Link]

-

Doc Brown's Chemistry. infrared spectrum of propanoic acid. [Link]

-

PubChem. 3-Methoxypropionic acid. [Link]

-

Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of propanoic acid. [Link]

-

University of Calgary. Ch13 - Sample IR spectra. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

PrepChem.com. Synthesis of 3-(m-methoxyphenyl)propionic acid. [Link]

-

NIST. 3-(3-Methoxyphenyl)propanoic acid. [Link]

-

NIST. 3-(3,4-Dimethoxyphenyl)-propionic acid. [Link]

-

Amerigo Scientific. 3-(3-Chloro-4-methoxyphenyl)propionic acid. [Link]

-

El Rayes, S. M., et al. 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Adv., 2020,10, 10355-10368. [Link]

-

Chen, W.-P., et al. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. Metabolites 2024, 14, 383. [Link]

-

Request PDF. Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. [Link]

-

PubChem. 3-(p-Methoxyphenyl)propionic acid. [Link]

-

Ono, K., et al. Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. J Alzheimers Dis. 2021;82(4):1729-1741. [Link]

Sources

- 2. 1857-56-3 CAS MSDS (3-(3-CHLORO-4-METHOXYPHENYL)PROPIONIC A&) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 3-(4-Methoxyphenyl)propionic acid(1929-29-9) 1H NMR spectrum [chemicalbook.com]

- 4. 3-(3-Methoxyphenyl)propanoic acid [webbook.nist.gov]

- 5. 3-(4-HYDROXY-3-METHOXYPHENYL)PROPIONIC ACID(1135-23-5) 13C NMR spectrum [chemicalbook.com]

- 6. 3-(4-Methoxyphenyl)propionic acid(1929-29-9) 13C NMR [m.chemicalbook.com]

- 7. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 3-Methoxypropionic acid | C4H8O3 | CID 134442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. prepchem.com [prepchem.com]

- 11. Synthesis and antiinflammatory activity of 3-chloro-4-cyclopropylmethoxyphenylacetic acid and its alpha-methyl homologue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-(3-Chloro-4-methoxyphenyl)propanoic Acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Chloro-4-methoxyphenyl)propanoic acid, a substituted aromatic carboxylic acid, represents a versatile scaffold in medicinal chemistry and materials science. Its structure, featuring a propanoic acid moiety attached to a chloro- and methoxy-substituted phenyl ring, imparts a unique combination of lipophilicity, electronic properties, and reactive handles that make it an attractive starting point for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a particular focus on its relevance to drug development professionals.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| IUPAC Name | This compound | IUPAC Nomenclature |

| CAS Number | 1857-56-3 | Chemical Abstracts Service[1] |

| Molecular Formula | C₁₀H₁₁ClO₃ | Elemental Analysis[2] |

| Molecular Weight | 214.65 g/mol | Calculated[2] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 115-119 °C | Literature |

| Boiling Point | 346.5 °C at 760 mmHg (Predicted) | BOC Sciences[] |

| Density | 1.267 g/cm³ (Predicted) | BOC Sciences[] |

| Solubility | Sparingly soluble in water; Soluble in hot water and organic solvents such as ethanol, acetone, and diethyl ether. | Inferred from aromatic carboxylic acids[4][5] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. While experimental spectra for this specific compound are not widely published, the expected spectral features can be predicted based on the analysis of closely related analogs like 3-(4-methoxyphenyl)propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted):

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the propanoic acid chain, and the methoxy group protons. The aromatic region will likely display a complex splitting pattern due to the substitution on the phenyl ring.

-

Aromatic Protons (δ 6.8-7.3 ppm): Three protons on the phenyl ring will exhibit splitting patterns influenced by their positions relative to the chloro and methoxy groups.

-

Methoxy Protons (δ ~3.8 ppm): A sharp singlet corresponding to the three protons of the methoxy group.

-

Methylene Protons (α to COOH, δ ~2.6 ppm): A triplet corresponding to the two protons adjacent to the carboxylic acid group.

-

Methylene Protons (β to COOH, δ ~2.9 ppm): A triplet corresponding to the two protons adjacent to the aromatic ring.

-

Carboxylic Acid Proton (δ >10 ppm): A broad singlet for the acidic proton, which may be exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted):

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

-

Carbonyl Carbon (δ ~178 ppm): The carboxylic acid carbonyl carbon will appear at the downfield end of the spectrum.

-

Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing chloro group.

-

Methoxy Carbon (δ ~55 ppm): The carbon of the methoxy group.

-

Methylene Carbons (δ ~30-35 ppm): Two signals for the two methylene carbons in the propanoic acid chain.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the presence of key functional groups:

-

O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹ due to hydrogen bonding.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

C-O Stretch (Carboxylic Acid and Methoxy): Bands in the 1210-1320 cm⁻¹ region.

-

Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.

-

C-H Stretches (Aromatic and Aliphatic): Absorptions above and below 3000 cm⁻¹, respectively.

-

C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry

The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z 214, with an M+2 peak at m/z 216 of approximately one-third the intensity, which is characteristic of the presence of one chlorine atom.

-

Key Fragmentation Pathways:

-

Loss of the carboxylic acid group (-COOH, 45 Da).

-

Loss of the propanoic acid side chain.

-

Cleavage at the benzylic position.

-

Loss of a methoxy radical (-OCH₃, 31 Da).

-

Synthesis and Reactivity

Synthesis

Several synthetic routes can be envisioned for the preparation of this compound. A common and effective method is the Malonic Ester Synthesis . This approach offers a high degree of control and generally provides good yields.

Figure 1: Malonic Ester Synthesis Workflow. This diagram illustrates the key stages in the synthesis of the target compound starting from 3-chloro-4-methoxybenzyl chloride.

Experimental Protocol: Malonic Ester Synthesis

-

Preparation of the Malonate Adduct: To a solution of sodium ethoxide (prepared by dissolving sodium in absolute ethanol), add diethyl malonate dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.

-

Alkylation: Add 3-chloro-4-methoxybenzyl chloride to the reaction mixture and reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling, pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl (3-chloro-4-methoxybenzyl)malonate.

-

Hydrolysis and Decarboxylation: The crude product is then hydrolyzed by refluxing with a solution of sodium hydroxide in water and ethanol. After hydrolysis is complete, the solution is cooled and acidified with concentrated hydrochloric acid. The resulting dicarboxylic acid is then heated to induce decarboxylation, yielding the final product, this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as a mixture of water and ethanol.

Reactivity

The reactivity of this compound is primarily dictated by the carboxylic acid functional group. It can undergo a variety of reactions to form esters, amides, acid chlorides, and other derivatives. The presence of the chloro and methoxy substituents on the aromatic ring can also influence its reactivity in electrophilic aromatic substitution reactions.

Figure 3: Role in Drug Discovery Workflow. This diagram outlines the process from the precursor molecule to the identification of a potential lead compound.

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation.[6] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust. In case of contact with eyes, rinse cautiously with water for several minutes. If swallowed, seek medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[6]

Conclusion

This compound is a valuable chemical entity with significant potential in the field of drug discovery and development. Its well-defined chemical properties, accessible synthetic routes, and versatile reactivity make it an ideal starting point for the creation of diverse chemical libraries. The demonstrated biological activities of structurally related compounds underscore the promise of this scaffold for the development of novel therapeutic agents targeting a range of diseases. This guide provides a foundational understanding of this compound, intended to support and inspire further research and innovation in medicinal chemistry.

References

- Chen, G., & Ma, P. (2025). Determination and correlation for solubility of aromatic acids in solvents.

- All-in-One Education. (2021, January 25). Functional Group Identification Test for Carboxylic Acid [Video]. YouTube.

- El Rayes, S. M., Aboelmagd, A., Gomaa, M. S., Fathalla, W., Ali, I. A. I., Pottoo, F. H., & Khan, F. A. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Advances, 10(16), 9438-9453.

-

NIST. (n.d.). 3-(3-Methoxyphenyl)propanoic acid. Retrieved from [Link]

- Al-Masoudi, N. A., Al-Salihi, N. A., & Al-Zoubi, R. M. (2018). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 23(10), 2568.

-

Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]

-

Slideshare. (n.d.). AROMATIC CARBOXYLIC ACIDS (1).pdf. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated and experimental 13C NMR chemical shifts. Retrieved from [Link]

- Leah4sci. (2011, April 12). Esterification Mechanism: making an ester from a carboxylic acid and an alcohol [Video]. YouTube.

-

Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

- Chema Zam. (2022, July 20). Fragmentation pattern of methoxy benzene by mass spectroscopy/spectrometry [Video]. YouTube.

-

ResearchGate. (n.d.). 3-Chloro-N-(4-methoxyphenyl)propanamide. Retrieved from [Link]

- Allen, C. L., Chhatwal, A. R., & Williams, J. M. J. (2012). Direct amide formation from unactivated carboxylic acids and amines.

-

Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

-

Chemguide. (n.d.). ESTERIFICATION - alcohols and carboxylic acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

- Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(17), 4446–4449.

-

University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Wikipedia. (n.d.). Drug precursors. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch19: RCO2H to RCO2R'. Retrieved from [Link]

- Buttinoni, A., Cuttica, A., & Pifferi, G. (1977). Synthesis and Antiinflammatory Activity of 3-chloro-4-cyclopropylmethoxyphenylacetic Acid and Its Alpha-Methyl Homologue. Il Farmaco; edizione scientifica, 32(7), 497-504.

-

Chemistry LibreTexts. (2020, August 26). 21.10: Malonic Ester Synthesis. Retrieved from [Link]

- Giedraitytė, G., Dailidėnaitė, A., Labeikytė, D., Kairys, V., Mickevičius, V., & Al-Ameri, F. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)

- Science and Education Publishing. (2015). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions.

- Walsh, S. P., Severino, A., Zhou, C., He, J., Liang, G. B., Tan, C. P., ... & Yang, L. (2011). 3-Substituted 3-(4-aryloxyaryl)-propanoic acids as GPR40 agonists. Bioorganic & medicinal chemistry letters, 21(11), 3390–3394.

- Chemistry with Stephanie. (2023, November 29). Experimental Determination of Structure of propanoic acid. [Video]. YouTube.

- Katariya, D., et al. (2019). Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. Journal of Chemistry and Chemical Sciences, 9(7), 206-213.

- El Rayes, S. M., et al. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Advances, 10(16), 9438-9453.

-

NIST. (n.d.). Propanoic acid. Retrieved from [Link]

- Giedraitytė, G., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3059.

- MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Pharmaceuticals, 15(6), 705.

Sources

- 1. is.muni.cz [is.muni.cz]

- 2. 1857-56-3 CAS MSDS (3-(3-CHLORO-4-METHOXYPHENYL)PROPIONIC A&) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. AROMATIC CARBOXYLIC ACIDS (1).pdf [slideshare.net]

- 6. 1857-56-3 | this compound | Aryls | Ambeed.com [ambeed.com]

An In-depth Technical Guide to the Physical Properties of 3-(3-Chloro-4-methoxyphenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the key physical and chemical properties of 3-(3-Chloro-4-methoxyphenyl)propanoic acid, a compound of interest in pharmaceutical research and organic synthesis. Understanding these properties is paramount for its effective handling, characterization, and application in drug development and other scientific endeavors.

Introduction: The Significance of this compound

This compound, with the CAS Number 1857-56-3, is a halogenated aromatic carboxylic acid. Its structure, featuring a chloro group and a methoxy group on the phenyl ring, imparts specific electronic and steric properties that are crucial for its chemical reactivity and biological activity. These substitutions can influence the compound's interaction with biological targets, making it a valuable scaffold in medicinal chemistry. A thorough understanding of its physical properties is the foundation for its rational use in synthesis, formulation, and analytical method development.

Core Physicochemical Properties

A summary of the pivotal physical properties of this compound is presented below. This data is a amalgamation of available experimental values and computationally predicted parameters, providing a robust profile of the compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁ClO₃ | [1] |

| Molecular Weight | 214.65 g/mol | [1] |

| CAS Number | 1857-56-3 | [1] |

| Appearance | Off-white solid | |

| Melting Point | 115-119 °C (literature) | [1] |

| Boiling Point | 397.7±27.0 °C (Predicted) | [2] |

| Density | Predicted value for a similar compound is ~1.245 g/cm³ | [3] |

| pKa | Predicted to be in the range of typical carboxylic acids (~4-5) | |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents |

In-Depth Analysis and Experimental Methodologies

Melting Point: A Purity and Identity Benchmark

The melting point of a solid is a critical indicator of its purity. For this compound, the literature value is a range of 115-119 °C.[1] A sharp melting point within this range is indicative of high purity, while a broader melting range suggests the presence of impurities.

Experimental Protocol for Melting Point Determination:

A standard and reliable method for determining the melting point is the capillary method.

Causality in Experimental Choices: The capillary method is favored for its small sample requirement, accuracy, and the ability to observe the melting process. The rate of heating is crucial; a slow ramp rate around the expected melting point ensures thermal equilibrium between the sample and the heating block, leading to an accurate determination.

Caption: General Workflow for Qualitative Solubility Assessment.

Acidity (pKa): A Determinant of Ionization State

The pKa of the carboxylic acid group in this compound is a critical parameter that dictates its degree of ionization at a given pH. This is particularly important in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties. The pKa of a substituted benzoic acid is influenced by the electronic effects of the substituents on the phenyl ring. The chloro group is electron-withdrawing, which would be expected to increase the acidity (lower the pKa) compared to an unsubstituted propanoic acid.

Experimental Protocol for pKa Determination via Potentiometric Titration:

Potentiometric titration is a highly accurate method for determining the pKa of weak acids and bases.

Causality in Experimental Choices: This method directly measures the pH change upon the addition of a titrant, allowing for the precise determination of the half-equivalence point where pH equals the pKa. The use of a standardized titrant and a calibrated pH meter ensures the accuracy of the measurement.

Caption: Workflow for pKa Determination using Potentiometric Titration.

Spectroscopic Characterization: The Molecular Fingerprint

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the protons of the propanoic acid chain. The aromatic protons will likely appear as a complex multiplet due to the substitution pattern. The methoxy protons will be a sharp singlet, and the two methylene groups of the propanoic acid chain will appear as triplets. The acidic proton of the carboxylic acid will be a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 10 carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, the methoxy carbon, and the two methylene carbons.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected peaks include a broad O-H stretch from the carboxylic acid, a sharp C=O stretch from the carbonyl group, C-O stretches from the methoxy and carboxylic acid groups, and C-H stretches from the aromatic and aliphatic portions of the molecule.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (214.65 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak). Fragmentation patterns will likely involve the loss of the carboxylic acid group and other characteristic cleavages.

Safety and Handling

Based on the Safety Data Sheet (SDS) for this compound, the compound should be handled with care. It is advised to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound should be stored in a cool, dry, and well-ventilated area.

Conclusion

The physical properties of this compound outlined in this guide provide a foundational understanding for its application in research and development. The combination of experimental and predicted data offers a comprehensive profile of this compound. The detailed experimental protocols serve as a practical resource for its characterization, ensuring scientific integrity and reproducibility. As a molecule with potential in various scientific domains, a thorough grasp of its physicochemical characteristics is indispensable for unlocking its full potential.

References

-

PubChem. 3-Amino-3-(3-chloro-4-methoxyphenyl)propanoic acid. Available from: [Link]

-

NIST. 3-(3-Methoxyphenyl)propanoic acid. Available from: [Link]

-

ResearchGate. QSAR analysis of meta-substituted phenyl propanoic acids as peroxisome proliferator- activated receptor gamma agonists as antidiabetic agents. Available from: [Link]

-

Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid. Available from: [Link]

-

MDPI. Intrinsic Aqueous Solubility: Mechanistically Transparent Data-Driven Modeling of Drug Substances. Available from: [Link]

-

Molbase. 3-((tert-butoxycarbonyl)amino)-3-(4-chloro-2-methoxyphenyl)propanoic acid. Available from: [Link]

-

Cheminfo.org. IR spectra prediction. Available from: [Link]

-

PubMed. Prediction of drug solubility from structure. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

-

NIST. 3-(4-Methoxyphenyl)propionic acid. Available from: [Link]

-

Cheminfo.org. Infrared spectra prediction. Available from: [Link]

-

SpectraBase. 3-(3-Methoxyphenyl)propionic acid. Available from: [Link]

-

PubChem. 3-Amino-3-(3-chloro-4-methoxyphenyl)propanoic acid. Available from: [Link]

-

NIST. 3-(4-Methoxyphenyl)propionic acid, TMS derivative. Available from: [Link]

-

PubChem. 3-Hydroxy-3-(4-methoxyphenyl)propanoic acid. Available from: [Link]

-

PMC - NIH. Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. Available from: [Link]

-

Journal of Chemistry and Technologies. SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. Available from: [Link]

-

NIST. 3-(4-Methoxyphenyl)propionic acid. Available from: [Link]

-

Chemsrc. CAS#:19313-87-2 | 3-Chloro-N-(4-methoxy-phenyl)-propionamide. Available from: [Link]

-

PubChem. 3-[4-[[2-Methoxy-5-(trifluoromethyl)phenyl]methoxy]-3-methylphenyl]propanoic acid. Available from: [Link]

-

PubChem. 3-(3,4-Dimethoxyphenyl)propionic acid. Available from: [Link]

-

PubChem. 3-[4-Methoxy-3-(trifluoromethyl)phenyl]propionic acid. Available from: [Link]

-

NIST. 3-(p-Methoxyphenyl)propionic acid. Available from: [Link]

-

NIST. 3-(3-Methoxyphenyl)propanoic acid. Available from: [Link]

-

NIST. 3-(3,4,5-Trimethoxyphenyl)propionic acid. Available from: [Link]

Sources

- 1. 1857-56-3 CAS MSDS (3-(3-CHLORO-4-METHOXYPHENYL)PROPIONIC A&) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 3-CHLORO-N-(4-METHOXYPHENYL)PROPANAMIDE CAS#: 19313-87-2 [m.chemicalbook.com]

- 3. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Synthesis of 3-(3-Chloro-4-methoxyphenyl)propanoic Acid

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 3-(3-Chloro-4-methoxyphenyl)propanoic acid, a valuable intermediate in medicinal chemistry and drug development.[][][3] This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. We will delve into a scientifically sound two-step synthesis, beginning with a Knoevenagel-Doebner condensation, followed by catalytic hydrogenation. The causality behind the experimental choices, detailed protocols, and mechanistic insights are provided to ensure scientific integrity and reproducibility.

Introduction: The Significance of Phenylpropanoic Acid Derivatives

Phenylpropanoic acid scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. The specific substitution pattern of an aromatic ring with chloro and methoxy groups, as seen in this compound, can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug molecule.[4] This intermediate, therefore, represents a key building block for the synthesis of more complex molecules with potential therapeutic applications. While specific end-products derived from this particular acid are not extensively documented in publicly available literature, its structural motifs are present in compounds investigated for various biological activities. The synthesis of such intermediates with high purity and yield is a critical step in the drug discovery and development pipeline.[][3]

Recommended Synthetic Pathway: A Two-Step Approach

A logical and efficient route to synthesize this compound involves a two-step process, commencing with the commercially available 3-Chloro-4-methoxybenzaldehyde. The overall transformation is depicted below:

Caption: Mechanism of the Knoevenagel-Doebner Condensation.

-

Enolate Formation: Piperidine, a weak base, deprotonates the α-carbon of malonic acid to form a nucleophilic enolate.

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 3-Chloro-4-methoxybenzaldehyde.

-

Protonation and Dehydration: The resulting alkoxide intermediate is protonated, and subsequent dehydration yields an unstable dicarboxylic acid intermediate.

-

Decarboxylation: Under the reaction conditions, this intermediate readily undergoes decarboxylation to afford the thermodynamically more stable α,β-unsaturated carboxylic acid.

Experimental Protocol (Adapted)

This protocol is adapted from established procedures for Knoevenagel-Doebner condensations.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 3-Chloro-4-methoxybenzaldehyde | 170.59 | 10.0 g | 0.0586 |

| Malonic Acid | 104.06 | 9.15 g | 0.0879 |

| Pyridine | 79.10 | 20 mL | - |

| Piperidine | 85.15 | 0.5 mL | - |

| Hydrochloric Acid (conc.) | 36.46 | As needed | - |

| Water | 18.02 | As needed | - |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Chloro-4-methoxybenzaldehyde (10.0 g, 0.0586 mol) and malonic acid (9.15 g, 0.0879 mol).

-

Add pyridine (20 mL) and piperidine (0.5 mL) to the flask.

-

Heat the reaction mixture to reflux with constant stirring for 3-4 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and concentrated hydrochloric acid until the solution is acidic (pH ~1-2).

-

A precipitate of 3-(3-Chloro-4-methoxyphenyl)acrylic acid will form.

-

Collect the solid by vacuum filtration and wash it thoroughly with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Step 2: Catalytic Hydrogenation

The second step involves the reduction of the carbon-carbon double bond of the acrylic acid derivative to yield the desired propanoic acid. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly effective and clean method for this transformation.

Mechanistic Insights

Catalytic hydrogenation on a metal surface involves the following key steps:

Caption: Simplified mechanism of catalytic hydrogenation.

-

Adsorption: Both hydrogen gas and the α,β-unsaturated carboxylic acid are adsorbed onto the surface of the palladium catalyst.

-

Hydrogen Addition: The adsorbed hydrogen atoms are transferred sequentially to the carbon atoms of the double bond.

-

Desorption: The saturated product, this compound, desorbs from the catalyst surface.

Experimental Protocol (Adapted)

This protocol is adapted from established procedures for the hydrogenation of cinnamic acid derivatives.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 3-(3-Chloro-4-methoxyphenyl)acrylic acid | 212.63 | 10.0 g | 0.0470 |

| 10% Palladium on Carbon (Pd/C) | - | 0.5 g | - |

| Ethanol | 46.07 | 150 mL | - |

| Hydrogen Gas (H₂) | 2.02 | Balloon or H₂ generator | - |

Procedure:

-

In a 250 mL hydrogenation flask, dissolve 3-(3-Chloro-4-methoxyphenyl)acrylic acid (10.0 g, 0.0470 mol) in ethanol (150 mL).

-

Carefully add 10% Pd/C (0.5 g) to the solution.

-

Securely attach a balloon filled with hydrogen gas to the flask or connect it to a hydrogen generator.

-

Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere.

-

Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (balloon pressure) until the reaction is complete (typically monitored by the disappearance of the starting material on TLC).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of ethanol.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent if necessary.

Product Characterization

The final product, this compound, should be a white to off-white solid. [5] Table of Expected Data:

| Property | Expected Value |

| Molecular Formula | C₁₀H₁₁ClO₃ |

| Molecular Weight | 214.65 g/mol |

| Melting Point | 115-119 °C |

| Appearance | White to off-white solid [5] |

Conclusion

This technical guide outlines a reliable and efficient two-step synthesis of this compound. The described Knoevenagel-Doebner condensation followed by catalytic hydrogenation provides a practical route for obtaining this valuable intermediate. The mechanistic discussions and detailed, albeit adapted, protocols offer a solid foundation for researchers to successfully synthesize this compound for its potential applications in drug discovery and development.

References

-

MluniAs. (2026). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026). The Essential Role of Pharmaceutical Intermediates in Drug Discovery. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and Antiinflammatory Activity of 3-chloro-4-cyclopropylmethoxyphenylacetic Acid and Its Alpha-Methyl Homologue. Retrieved from [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

Sources

- 3. nbinno.com [nbinno.com]

- 4. Synthesis and antiinflammatory activity of 3-chloro-4-cyclopropylmethoxyphenylacetic acid and its alpha-methyl homologue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1857-56-3 CAS MSDS (3-(3-CHLORO-4-METHOXYPHENYL)PROPIONIC A&) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

3-(3-Chloro-4-methoxyphenyl)propanoic acid IUPAC name.

An In-depth Technical Guide to 3-(3-Chloro-4-methoxyphenyl)propanoic Acid

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted aromatic carboxylic acid of significant interest to the scientific community. The document delineates its chemical identity, physicochemical properties, a validated synthesis protocol, and methods for analytical characterization. Furthermore, it explores its current and prospective applications in research and drug development, particularly as a chemical intermediate and a scaffold for potential bioactive agents. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences sectors who require detailed, actionable information on this compound.

Chemical Identity and Physicochemical Properties

This compound is a fine chemical notable for its specific substitution pattern on the phenyl ring, which imparts distinct chemical characteristics. Its formal IUPAC name is This compound [][2].

Chemical Structure

The molecular structure consists of a propanoic acid chain attached to a benzene ring, which is substituted with a chlorine atom at position 3 and a methoxy group at position 4.

Caption: Chemical structure of this compound.

Key Properties

The compound's physical and chemical properties are summarized in the table below. These characteristics are fundamental for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| IUPAC Name | This compound | [] |

| CAS Number | 1857-56-3 | [][2] |

| Molecular Formula | C₁₀H₁₁ClO₃ | [][2] |

| Molecular Weight | 214.65 g/mol | [][2] |

| Appearance | White to yellow solid | [] |

| Melting Point | 115-119 °C | [2] |

| Common Synonyms | 3-(3-chloro-4-methoxyphenyl)propionic acid, 3-chloro-4-methoxybenzenepropanoic acid | [][2] |

Synthesis and Purification Protocol

The most direct and efficient synthesis of this compound involves the catalytic hydrogenation of its unsaturated precursor, 3-(3-Chloro-4-methoxyphenyl)cinnamic acid. This method is widely applicable to the synthesis of phenylpropanoic acids from their cinnamic acid counterparts.[3]

Synthetic Workflow Overview

The process involves the reduction of an alkene double bond in the presence of a palladium catalyst and a hydrogen source. This reaction is highly selective for the double bond, leaving the aromatic ring and carboxylic acid functional groups intact under controlled conditions.

Caption: General workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol

-

Reaction Setup: To a solution of 3-(3-chloro-4-methoxyphenyl)cinnamic acid (1.0 eq) in ethanol (0.1 M), add 10% palladium on carbon (Pd/C) (5 mol %). The choice of Pd/C is critical as it is a robust and efficient catalyst for hydrogenating carbon-carbon double bonds without affecting the aromatic system.

-

Hydrogenation: Purge the reaction flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon. Stir the suspension vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material spot indicates the completion of the reaction, typically within 12-24 hours.

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the solid Pd/C catalyst. Wash the Celite pad with additional ethanol to ensure complete recovery of the product.

-

Isolation and Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. Purify the resulting solid by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the final product as a white or off-white solid.

Analytical Characterization

Structural confirmation and purity assessment are achieved through a combination of standard spectroscopic techniques. The data presented below are expected values based on the analysis of structurally similar compounds.[4][5]

| Technique | Expected Observations |

| ¹H NMR | - Aromatic region: Three protons exhibiting an ABC spin system. - Propanoic chain: Two triplets around 2.6-3.0 ppm. - Methoxy group: A singlet around 3.9 ppm. - Carboxylic acid: A broad singlet (>10 ppm). |

| ¹³C NMR | - Approximately 10 distinct carbon signals. - Carbonyl carbon (~178 ppm). - Aromatic carbons (110-155 ppm). - Methoxy carbon (~56 ppm). - Aliphatic carbons (30-35 ppm). |

| IR Spectroscopy | - O-H stretch (carboxylic acid): Broad band at 2500-3300 cm⁻¹. - C=O stretch (carbonyl): Strong, sharp peak at ~1700 cm⁻¹. - C-O stretch (ether & acid): Peaks in the 1200-1300 cm⁻¹ region. - C-Cl stretch: Peak in the 600-800 cm⁻¹ region. |

| Mass Spectrometry | - Molecular ion (M⁺) peak confirming the molecular weight (214.65 g/mol ). - Characteristic M+2 isotope peak for chlorine in an approximate 3:1 ratio with the M⁺ peak. |

Applications in Research and Drug Development

This compound is primarily recognized as a valuable building block in organic synthesis and a scaffold for developing novel molecules in drug discovery.[]

Intermediate for Bioactive Molecules

The compound's functional groups—the carboxylic acid, the chloro substituent, and the methoxy group—can be readily modified, making it an ideal starting material. The carboxylic acid can be converted into esters, amides, or other derivatives to explore structure-activity relationships (SAR).

Potential as an Antimicrobial Agent

Research on structurally related compounds provides compelling evidence for potential biological activity. For instance, 3-(3-chloro-4-hydroxyphenyl)propanoic acid , a closely related analogue, was isolated from the marine actinomycete Streptomyces coelicolor and demonstrated significant and selective antimicrobial activity against Escherichia coli and Staphylococcus aureus.[6] This suggests that the 3-chloro-4-substituted phenylpropanoic acid scaffold is a promising pharmacophore for developing new antibacterial agents. The chlorine atom enhances lipophilicity, which can facilitate cell membrane penetration, a key factor in antimicrobial efficacy.

Caption: Role as a scaffold in a drug discovery workflow.

Tool for Agrochemical and Materials Science Research

Analogues like 3-(4-Methoxyphenyl)propanoic acid are used in the development of specialty chemicals and agrochemicals, including potential plant growth regulators.[7] They have also been incorporated into polymer formulations to enhance thermal and mechanical properties.[7] This suggests that this compound could be explored for similar applications where its unique electronic and steric properties might offer advantages.

Conclusion

This compound is a well-characterized compound with significant potential as a versatile intermediate in chemical synthesis. Its straightforward preparation, combined with the strategic placement of reactive and modulating functional groups, makes it a valuable tool for medicinal chemistry, particularly in the search for new antimicrobial agents. Further investigation into its biological activity and its utility in materials science is warranted and represents a promising area for future research.

References

-

PubChem. CID 161425776 | C20H24O6. Available from: [Link]

-

PubChem. 3-Amino-3-(3-chloro-4-methoxyphenyl)propanoic acid | C10H12ClNO3. Available from: [Link]

-

PubChem. 3-(p-Methoxyphenyl)propionic acid | C10H12O3 | CID 95750. Available from: [Link]

-

PubChem. 3-(3,4-Dimethoxyphenyl)propionic acid | C11H14O4 | CID 75019. Available from: [Link]

-

NIST WebBook. 3-(3-Methoxyphenyl)propanoic acid. Available from: [Link]

-

NIST WebBook. 3-(4-Methoxyphenyl)propionic acid. Available from: [Link]

-

National Institutes of Health (NIH). Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001 - PMC. Available from: [Link]

-

Amerigo Scientific. 3-(3-Chloro-4-methoxyphenyl)propionic acid. Available from: [Link]

-

RSC Publishing. 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. Available from: [Link]

-

PubChem. 3-(3-Methoxycarbonyl-4-methylphenyl)propanoic acid | C12H14O4 | CID 134613473. Available from: [Link]

-

The Good Scents Company. 3-(3,4,5-trimethoxyphenyl) propionic acid, 25173-72-2. Available from: [Link]

-

NIST WebBook. 3-(4-Methoxyphenyl)propionic acid. Available from: [Link]

-

PrepChem.com. Synthesis of 3-(m-methoxyphenyl)propionic acid. Available from: [Link]

-

ResearchGate. Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides | Request PDF. Available from: [Link]

-

MDPI. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. Available from: [Link]

-

ResearchGate. (PDF) Synthesis, antimicrobial and antiradical activity of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, intermediates of biologically active compounds and activity comparison with 3-(alkoxymethyl)-4-(alkylamino-2-hydroxypropoxyphenyl)alkanones type of beta blockers. Available from: [Link]

Sources

- 2. 1857-56-3 CAS MSDS (3-(3-CHLORO-4-METHOXYPHENYL)PROPIONIC A&) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. 3-(3,4-Dimethoxyphenyl)propionic acid | C11H14O4 | CID 75019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-(3-Methoxyphenyl)propanoic acid [webbook.nist.gov]

- 6. Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to 3-(3-Chloro-4-methoxyphenyl)propanoic acid: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-(3-chloro-4-methoxyphenyl)propanoic acid, a valuable building block in medicinal chemistry and organic synthesis. From its fundamental properties to synthetic methodologies and potential therapeutic applications, this document serves as a technical resource for professionals in the field.

Compound Identification and Properties

SMILES Notation: COC1=C(C=C(C=C1)CCC(=O)O)Cl[]

This compound is a substituted aromatic carboxylic acid. The presence of a chlorine atom and a methoxy group on the phenyl ring, coupled with the propanoic acid side chain, imparts specific physicochemical properties that make it an attractive starting material for the synthesis of more complex molecules.

| Property | Value | Source |

| IUPAC Name | This compound | [] |

| CAS Number | 1857-56-3 | [2] |

| Molecular Formula | C₁₀H₁₁ClO₃ | [][2] |

| Molecular Weight | 214.65 g/mol | [][2] |

| Melting Point | 115-119 °C | [2] |

| Appearance | White to yellow solid | [] |

Synthesis of this compound

The synthesis of this compound can be approached through several established organic chemistry reactions. A plausible and efficient method involves a two-step process starting from the commercially available 3-chloro-4-methoxybenzaldehyde. This approach first creates an unsaturated precursor, which is subsequently reduced to the desired saturated propanoic acid.

Proposed Synthetic Pathway: Perkin Condensation followed by Catalytic Hydrogenation

A reliable method for the synthesis of the target molecule involves the Perkin condensation of 3-chloro-4-methoxybenzaldehyde with an acid anhydride, followed by the reduction of the resulting cinnamic acid derivative.[3][4][5][6][7]

Experimental Protocol:

Step 1: Synthesis of 3-(3-Chloro-4-methoxyphenyl)acrylic acid (Unsaturated Intermediate)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-chloro-4-methoxybenzaldehyde (1 equivalent), acetic anhydride (2.5 equivalents), and triethylamine (1.5 equivalents).

-

Reaction Conditions: Heat the mixture to reflux (approximately 140-150 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of cold water with vigorous stirring.

-

Isolation and Purification: The crude acrylic acid derivative will precipitate. Isolate the solid by vacuum filtration and wash thoroughly with cold water. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 3-(3-chloro-4-methoxyphenyl)acrylic acid.

Step 2: Synthesis of this compound

-

Reaction Setup: In a hydrogenation vessel, dissolve the 3-(3-chloro-4-methoxyphenyl)acrylic acid (1 equivalent) obtained from the previous step in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 1-5 mol%).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature and atmospheric or slightly elevated pressure.

-

Reaction Monitoring: The reaction is typically complete when the uptake of hydrogen ceases. The progress can also be monitored by TLC.

-

Work-up and Purification: Upon completion, the catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization to afford the final product as a white to off-white solid.

Diagram of the Proposed Synthesis Workflow:

Caption: Proposed two-step synthesis of this compound.

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~7.2-7.4 | Doublet | 1H | Ar-H |

| ~7.0-7.2 | Doublet of doublets | 1H | Ar-H |

| ~6.8-7.0 | Doublet | 1H | Ar-H |

| ~3.9 | Singlet | 3H | -OCH₃ |

| ~2.9 | Triplet | 2H | -CH₂-Ar |

| ~2.6 | Triplet | 2H | -CH₂-COOH |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~178-180 | Quaternary | -COOH |

| ~155-158 | Quaternary | Ar-C-O |

| ~130-135 | Quaternary | Ar-C-Cl |

| ~128-130 | Tertiary | Ar-CH |

| ~125-128 | Quaternary | Ar-C-CH₂ |

| ~115-120 | Tertiary | Ar-CH |

| ~110-115 | Tertiary | Ar-CH |

| ~56 | Primary | -OCH₃ |

| ~35 | Secondary | -CH₂-COOH |

| ~30 | Secondary | -CH₂-Ar |

IR (Infrared) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic acid |

| ~1700-1725 | C=O stretch | Carboxylic acid |

| ~1600, ~1500, ~1450 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Aryl ether |

| ~1050-1150 | C-O stretch | Methoxy group |

| ~700-800 | C-Cl stretch | Aryl chloride |

Potential Applications in Drug Discovery and Development

While specific biological activities for this compound are not extensively documented in peer-reviewed literature, its structural motifs are present in a variety of biologically active molecules. Propanoic acid derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory and anticancer properties.[11][12][13]

The presence of the chloro and methoxy substituents on the aromatic ring allows for further chemical modifications, making this compound a versatile scaffold for the synthesis of compound libraries for high-throughput screening. The lipophilicity and electronic properties of the molecule can be fine-tuned by derivatizing the carboxylic acid group or by further substitution on the aromatic ring.

Logical Relationship for Application in Drug Discovery:

Caption: Role as a scaffold in the drug discovery process.

Conclusion

This compound, with its defined structure and accessible synthetic routes, represents a significant tool for chemists in both academic and industrial research. Its utility as a molecular building block, coupled with the potential for its derivatives to exhibit interesting biological activities, ensures its continued relevance in the pursuit of novel chemical entities with therapeutic potential. The predictive spectroscopic data and proposed synthetic protocol herein provide a solid foundation for researchers to synthesize, characterize, and further explore the applications of this versatile compound.

References

-

Pelozo, M. F., et al. (2021). Synthesis of New Hybrid Derivatives from Metronidazole and Eugenol Analogues as Trypanocidal Agents. Journal of Pharmacy & Pharmaceutical Sciences, 24, 421-434. [Link]

-

Wikipedia. Heck reaction. [Link]

-

Name Reactions in Organic Synthesis. Perkin Reaction. [Link]

-

Sathee NEET - IIT Kanpur. Perkin Reaction Mechanism. [Link]

-

MDPI. Heck Reaction—State of the Art. [Link]

-

Organic Chemistry Portal. Heck Reaction. [Link]

-

Organic Chemistry Portal. Wittig Reaction. [Link]

-

Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]

-

Longdom Publishing. A Concise Introduction of Perkin Reaction. [Link]

-

NIST. 3-(3-Methoxyphenyl)propanoic acid. [Link]

-

Wikipedia. Wittig reaction. [Link]

-

NIST. 3-(3-Methoxyphenyl)propanoic acid. [Link]

-

Wikipedia. Perkin reaction. [Link]

-

Chemistry LibreTexts. Wittig Reaction. [Link]

-

BYJU'S. Perkin Reaction Mechanism. [Link]

-

Wikipedia. Wittig reagents. [Link]

-

Chemistry LibreTexts. Heck Reaction. [Link]

-

PubMed. Synthesis and Antiinflammatory Activity of 3-chloro-4-cyclopropylmethoxyphenylacetic Acid and Its Alpha-Methyl Homologue. [Link]

-

ScienceDirect. A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. [Link]

-

NIST. 3-(3,4,5-Trimethoxyphenyl)propionic acid. [Link]

-

PubChem. 3-Amino-3-(3-chloro-4-methoxyphenyl)propanoic acid. [Link]

-

RSC Publishing. 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. [Link]

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

ResearchGate. 3-Chloro-N-(4-methoxyphenyl)propanamide. [Link]

-

MDPI. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. [Link]

-

MDPI. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

-

Catalog of Chemical Suppliers. Compound 525517: 2-(3-Chloro-4-benzyloxy-phenyl)-propionic acid, methyl ester. [Link]

-

PubMed Central. 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. [Link]

-

PubChem. 3-(3,4-Dimethoxyphenyl)propionic acid. [Link]

-

MDPI. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]

-

PubMed Central. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. [Link]

- Google Patents. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

Sources

- 2. 1857-56-3 CAS MSDS (3-(3-CHLORO-4-METHOXYPHENYL)PROPIONIC A&) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]

- 5. longdom.org [longdom.org]

- 6. Perkin reaction - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 9. 3-(4-Methoxyphenyl)propionic acid(1929-29-9) 1H NMR spectrum [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]